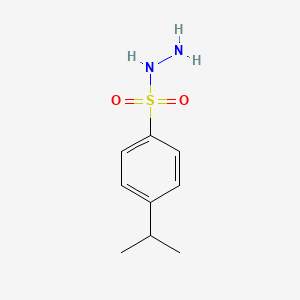

4-Isopropylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropylbenzenesulfonohydrazide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an isopropyl group attached to a benzenesulfonohydrazide moiety, which imparts unique chemical properties.

Méthodes De Préparation

The synthesis of 4-Isopropylbenzenesulfonohydrazide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Analyse Des Réactions Chimiques

4-Isopropylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.

Reduction: It can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-Isopropylbenzenesulfonohydrazide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Isopropylbenzenesulfonohydrazide involves its ability to form stable complexes with various biomolecules. The sulfonohydrazide group can interact with proteins and other macromolecules, leading to modifications that can be studied in proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied.

Comparaison Avec Des Composés Similaires

4-Isopropylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:

4-Methylbenzenesulfonohydrazide: Similar in structure but with a methyl group instead of an isopropyl group.

4-Chlorobenzenesulfonohydrazide: Contains a chlorine atom in place of the isopropyl group.

4-Nitrobenzenesulfonohydrazide: Features a nitro group instead of the isopropyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

4-Isopropylbenzenesulfonohydrazide (also known as isopropyl benzenesulfonohydrazide) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characterization, and biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of isopropylbenzenesulfonyl chloride with hydrazine hydrate. The resulting compound can be characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry (MS). These techniques confirm the molecular structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

1. Antibacterial Activity

- Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. However, it shows weaker activity against other strains tested .

2. Anticancer Activity

- The compound has been evaluated for its anticancer properties against human cancer cell lines. It has shown promising results as an inhibitor of certain protein kinases involved in cancer progression, notably CDK2/E and Abl kinases, which are significant in chronic myeloid leukemia (CML) treatment .

3. Enzyme Inhibition

- This compound has been reported to exhibit strong inhibitory activity against urease, an enzyme linked to various pathological conditions. Additionally, it acts as an acetylcholinesterase inhibitor, which is crucial for neurodegenerative disease research .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anticancer Mechanism : In vitro studies indicated that the compound induces apoptosis in cancer cells by inhibiting specific signaling pathways associated with tumor growth. For instance, a study showed that it effectively reduced cell viability in MCF-7 breast cancer cells through apoptosis induction .

- Antibacterial Efficacy : A comparative analysis involving multiple synthesized sulfonamide derivatives revealed that this compound was among the most effective compounds against Salmonella typhi, demonstrating its potential as a lead compound for developing new antibacterial agents .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

4-propan-2-ylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)8-3-5-9(6-4-8)14(12,13)11-10/h3-7,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCQEKKWZLTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.